molecular formula C8H9ClN2OS B2877467 (2-Chloro-4-methoxyphenyl)thiourea CAS No. 51482-93-0

(2-Chloro-4-methoxyphenyl)thiourea

Cat. No.: B2877467
CAS No.: 51482-93-0
M. Wt: 216.68
InChI Key: CLDZDZXCJLVDJV-UHFFFAOYSA-N
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Description

(2-Chloro-4-methoxyphenyl)thiourea is an organosulfur compound with the molecular formula C8H9ClN2OS. It is a derivative of thiourea, where the thiourea moiety is substituted with a 2-chloro-4-methoxyphenyl group. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.

Scientific Research Applications

(2-Chloro-4-methoxyphenyl)thiourea has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase and butyrylcholinesterase.

    Medicine: Explored for its anticancer, antibacterial, and antioxidant properties. It has shown promise in inhibiting glucose-6-phosphatase, making it a potential candidate for diabetes treatment.

    Industry: Utilized in the production of dyes, photographic chemicals, and as a stabilizer in plastics.

Future Directions

Thiourea derivatives have applications in numerous fields such as organic synthesis and pharmaceutical industries . They are known for their strong inhibitory effect on Gram-positive pathogens . Their potency was noticeable towards both planktonic and biofilm-forming structures of staphylococcal species . Thiourea-derived connections also exert cytotoxicity against different cell line tissues . Additionally, thiourea compounds are extensively used for coordination complexes with metal ions . These promising properties suggest that “1-(2-Chloro-4-methoxyphenyl)thiourea” and similar compounds could have potential future applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: (2-Chloro-4-methoxyphenyl)thiourea can be synthesized through the reaction of 2-chloro-4-methoxyaniline with thiocarbamoyl chloride under controlled conditions. The reaction typically involves:

    Reactants: 2-chloro-4-methoxyaniline and thiocarbamoyl chloride.

    Solvent: Anhydrous ethanol or methanol.

    Catalyst: A base such as triethylamine.

    Temperature: The reaction is usually carried out at room temperature to 50°C.

    Time: The reaction is allowed to proceed for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of 1-(2-chloro-4-methoxyphenyl)thiourea follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Process: Depending on the scale of production, either batch or continuous processes can be employed.

    Purification: The crude product is purified using recrystallization or chromatography techniques to achieve high purity.

Chemical Reactions Analysis

Types of Reactions: (2-Chloro-4-methoxyphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under an inert atmosphere.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiourea derivatives.

Mechanism of Action

The mechanism of action of 1-(2-chloro-4-methoxyphenyl)thiourea involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound inhibits enzymes such as acetylcholinesterase and butyrylcholinesterase by binding to their active sites, preventing the breakdown of neurotransmitters.

    Antioxidant Activity: It scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.

    Anticancer Activity: The compound induces apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.

Comparison with Similar Compounds

(2-Chloro-4-methoxyphenyl)thiourea can be compared with other thiourea derivatives:

    Similar Compounds: 1-(2-chloro-4-methoxyphenyl)-3-cyclohexyl-2-thiourea, 1-(2-chloro-4-methoxyphenyl)-3-phenylthiourea.

    Uniqueness: The presence of the 2-chloro-4-methoxyphenyl group imparts unique chemical and biological properties, such as enhanced enzyme inhibition and antioxidant activity, compared to other thiourea derivatives.

Properties

IUPAC Name

(2-chloro-4-methoxyphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2OS/c1-12-5-2-3-7(6(9)4-5)11-8(10)13/h2-4H,1H3,(H3,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDZDZXCJLVDJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=S)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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